1-Chloro-10-fluorodecane
Overview
Description
1-Chloro-10-fluorodecane is an organic compound with the chemical formula C10H20ClF . It is a colorless liquid with a distinctive odor. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a decane backbone, making it a member of the haloalkane family .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-10-fluorodecane can be synthesized through the reaction of 1-chlorodecane with hydrogen fluoride (HF). This reaction is typically carried out at relatively low temperatures under acidic conditions .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of specialized equipment to handle the corrosive nature of hydrogen fluoride is also essential.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-10-fluorodecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted by other nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Conditions: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include alcohols, amines, or other substituted alkanes.
Elimination Products: Alkenes such as 1-decene can be formed through elimination reactions.
Scientific Research Applications
1-Chloro-10-fluorodecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving the interaction of haloalkanes with biological systems.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of surfactants and detergents due to its low surface tension.
Mechanism of Action
The mechanism of action of 1-Chloro-10-fluorodecane involves its interaction with nucleophiles and electrophiles. The presence of both chlorine and fluorine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as substitution or elimination.
Comparison with Similar Compounds
1-Fluorodecane: Similar in structure but lacks the chlorine atom.
1-Chlorodecane: Similar in structure but lacks the fluorine atom.
Comparison: 1-Chloro-10-fluorodecane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and physical properties. This dual functionality makes it more versatile in chemical synthesis compared to its mono-halogenated counterparts .
Properties
IUPAC Name |
1-chloro-10-fluorodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClF/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRRVZFDRHWMMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCl)CCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187038 | |
Record name | Decane, 1-chloro-10-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334-62-3 | |
Record name | Decane, 1-chloro-10-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decane, 1-chloro-10-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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